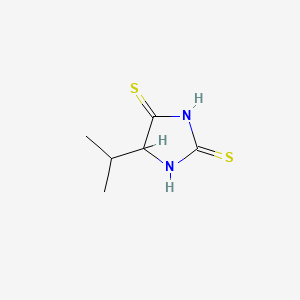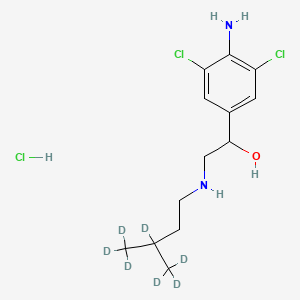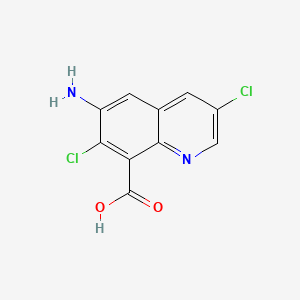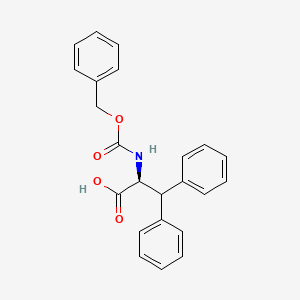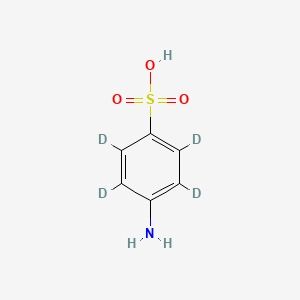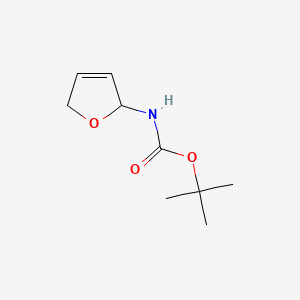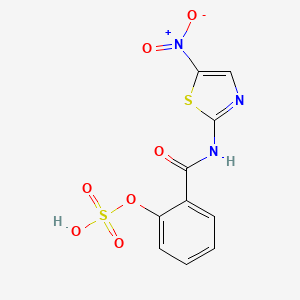
Pipamperone-d10 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipamperone-d10 Dihydrochloride is a typical antipsychotic of the butyrophenone family . It is used in the treatment of schizophrenia and as a sleep aid for depression . It has significant anti-tryptamine activity . Pipamperone was developed by Janssen Pharmaceutica in 1961 and started its first round of clinical trials in the United States in 1963 .
Synthesis Analysis
Pipamperone was discovered at Janssen Pharmaceutica in 1961 . In an effort to improve haloperidol’s pharmacological effects, Janssen discovered that pipamperone had significant anti-tryptamine activity . When risperidone was created, Janssen suggested it was a more potent version of pipamperone . Risperidone’s pharmacological properties were similar to pipamperone’s in that both block more serotonin more potently than dopamine .Molecular Structure Analysis
The molecular formula of Pipamperone-d10 Dihydrochloride is C21H30FN3O2.2Cl H . The molecular weight is 448.40 g/mol . The structure is available in various databases .Chemical Reactions Analysis
Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1 and D4 antagonist .Physical And Chemical Properties Analysis
The product is an off-white solid . The apparent volume of distribution is 416 L/70 kg and the apparent clearance is 22.1 L/h/70 kg .Mecanismo De Acción
Pipamperone is an antipsychotic medication that has sedative effects, which may be beneficial in the management of agitation and disordered sleep . It shows antidopaminergic and anti-serotonergic properties . One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .
Safety and Hazards
Pipamperone-d10 Dihydrochloride is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It is also recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to rinse mouth if swallowed .
Propiedades
Número CAS |
1246818-04-1 |
|---|---|
Fórmula molecular |
C21H30FN3O2 |
Peso molecular |
385.549 |
Nombre IUPAC |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2 |
Clave InChI |
AXKPFOAXAHJUAG-WKDIDNHWSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
Sinónimos |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride; Pipamperone-d10 Hydrochloride; Dipiperon-d10; Piperonil-d10; Propitan-d10; R4050-d10; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

